molecular formula C24H18N4O4 B15073553 4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one

Cat. No.: B15073553
M. Wt: 426.4 g/mol
InChI Key: ROQSJRKSCCEBBG-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes multiple hydroxyl and oxo groups, as well as a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The initial step involves the synthesis of the 1,8-naphthyridine core through a cyclization reaction of appropriate precursors.

    Introduction of Hydroxyl and Oxo Groups: Subsequent steps involve the introduction of hydroxyl and oxo groups at specific positions on the naphthyridine ring. This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Methylphenyl Group: The final step involves the attachment of the 4-methylphenyl group to the naphthyridine core. This can be accomplished through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolone: Shares a similar naphthyridine core but lacks the methylphenyl group.

    4-hydroxy-1-methylquinolin-2-one: Similar structure but with a methyl group instead of a methylphenyl group.

Uniqueness

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one is unique due to the presence of both hydroxyl and oxo groups, as well as the methylphenyl group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C24H18N4O4/c1-12-6-8-13(9-7-12)16(17-19(29)14-4-2-10-25-21(14)27-23(17)31)18-20(30)15-5-3-11-26-22(15)28-24(18)32/h2-11,16H,1H3,(H2,25,27,29,31)(H2,26,28,30,32)

InChI Key

ROQSJRKSCCEBBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C3=C(NC2=O)N=CC=C3)O)C4=C(C5=C(NC4=O)N=CC=C5)O

Origin of Product

United States

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